molecular formula C13H18FN3O3S B2573212 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide CAS No. 2034581-55-8

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide

Cat. No.: B2573212
CAS No.: 2034581-55-8
M. Wt: 315.36
InChI Key: UPVUWHPGMIJHMF-XYPYZODXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C13H18FN3O3S and its molecular weight is 315.36. The purity is usually 95%.
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Scientific Research Applications

Drug Discovery and Development

In the realm of drug discovery, sulfonamide derivatives, including structures similar to N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)cyclopropanesulfonamide, have been extensively researched for their therapeutic potential. A study by Huang, Z., Lin, Z., & Huang, J. (2001) investigated sulfonamide derivatives for their antitumor properties. The researchers designed and synthesized compounds containing 5-fluorouracil and nitrogen mustard, showcasing potent antitumor agents with low toxicity. These derivatives demonstrated significant antitumor activity and low toxicity in mice, highlighting their potential as novel antitumor drugs (Huang, Lin, & Huang, 2001).

Synthetic Chemistry and Methodologies

In synthetic chemistry, the manipulation and functionalization of sulfonamides have led to the development of innovative synthetic methodologies. For instance, Duan et al. (2019) described the structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists. This research utilized the binding conformation of previously reported bicyclic sulfonamides to achieve high selectivity and desirable pharmacokinetic properties, demonstrating the compound's potential in therapeutic applications (Duan et al., 2019).

Biological Studies and Mechanistic Insights

Biological studies have also benefited from the exploration of sulfonamide derivatives. The research into the mechanisms of action and biological efficacy of these compounds provides valuable insights into their potential therapeutic uses. The study by Chen et al. (2016) on the TfOH-mediated [2 + 2 + 2] cycloadditions of ynamides with two discrete nitriles to synthesize multi-substituted 4-aminopyrimidine is an example. This method allowed for the synthesis of products with good to excellent yields, showcasing the versatility of sulfonamides in creating biologically relevant structures (Chen et al., 2016).

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O3S/c14-9-7-15-13(16-8-9)20-11-3-1-10(2-4-11)17-21(18,19)12-5-6-12/h7-8,10-12,17H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVUWHPGMIJHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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